
3',5'-Bis(trifluoromethyl)acetophenone
Übersicht
Beschreibung
3’,5’-Bis(trifluoromethyl)acetophenone is a reactant that has been used in the preparation of pyrazole carboxamide derivatives with antibacterial and antifungal activity . Its molecular formula is C10H6F6O and it has a molecular weight of 256.14 .
Synthesis Analysis
The synthesis of 3’,5’-Bis(trifluoromethyl)acetophenone involves the use of 3,5-Bis(trifluoromethyl)bromobenzene as a precursor . An improved and efficient bromination method for 3,5-Bis(trifluoromethyl)benzene has been developed . A safe and reliable method has been described for the preparation of potentially explosive 3,5-Bis(trifluoromethyl)phenyl Grignard reagent and 3-Trifluoromethylphenyl Grignard reagent from the precursor bromide .Molecular Structure Analysis
The molecular structure of 3’,5’-Bis(trifluoromethyl)acetophenone can be represented as (CF3)2C6H3COCH3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenylation of 3’,5’-Bis(trifluoromethyl)acetophenone in the presence of dihydroxy bis(sulfonamide) ligand (enantioselective catalyst), titanium tetraisopropoxide, and diphenylzinc has been investigated .Physical And Chemical Properties Analysis
3’,5’-Bis(trifluoromethyl)acetophenone is a clear pale yellow liquid . It has a density of 1.422 g/mL at 25 °C and a refractive index (n20/D) of 1.4221 . The boiling point is 95-98 °C (15 mmHg) .Wissenschaftliche Forschungsanwendungen
Biocatalysis for Pharmaceutical Applications :
- Bioreduction to Chiral Alcohols : Several studies have focused on the biocatalytic reduction of 3',5'-Bis(trifluoromethyl)acetophenone to chiral alcohols, specifically (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, which is a key intermediate for synthesizing aprepitant, a drug used in chemotherapy-induced nausea and vomiting (Yu et al., 2018), (Wang et al., 2011).
- Use in Enantioselective Synthesis : The compound has been used in studies demonstrating enantioselective synthesis processes, such as the work by Ouyang et al. (2013), which developed an efficient synthetic process using Leifsonia xyli CCTCC M 2010241 cells (Ouyang et al., 2013).
Innovative Biocatalytic Processes :
- Bioreduction using Recombinant Cells : The asymmetric bioreduction of 3',5'-Bis(trifluoromethyl)acetophenone using recombinant Escherichia coli cells overexpressing carbonyl reductase has been investigated to improve bioreduction efficiency (Wang et al., 2015).
Synthetic Methods Development :
- Safety in Chemical Synthesis : Papers like those by Leazer and Cvetovich (2005) and Zhao Li-qiang (2007) discuss safe and efficient methods for preparing 3',5'-Bis(trifluoromethyl)acetophenone (Leazer & Cvetovich, 2005), (Zhao Li-qiang, 2007).
Application in Electrochemical Processes :
- Electrochemical Studies : Research like that by Lagrost et al. (2005) explores the influence of room-temperature ionic liquids on the stereoselectivity and kinetics of the electrochemical pinacol coupling of acetophenone derivatives (Lagrost, Hapiot & Vaultier, 2005).
Chemical Engineering Applications :
- Polymer Synthesis : Yin et al. (2005) conducted a study on the synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, a process that involves 3',5'-Bis(trifluoromethyl)acetophenone (Yin et al., 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Zukünftige Richtungen
The future directions of 3’,5’-Bis(trifluoromethyl)acetophenone research could involve the development of improved synthesis methods and safety considerations in the preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard reagent .
Relevant Papers The relevant papers retrieved include an improved preparation of 3,5-Bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard reagent .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYCSIKSZLARBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184146 | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Bis(trifluoromethyl)acetophenone | |
CAS RN |
30071-93-3 | |
| Record name | Bis (trifluoromethyl)acetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30071-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030071933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6HO7HB1FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,5-bis(trifluoromethyl)acetophenone?
A1: 3,5-Bis(trifluoromethyl)acetophenone, also known as 3',5'-bis(trifluoromethyl)acetophenone, has the molecular formula C10H6F6O and a molecular weight of 256.14 g/mol. []
Q2: What are the common spectroscopic data used to characterize 3,5-bis(trifluoromethyl)acetophenone?
A2: FTIR, 1H-NMR, and 13C-NMR are commonly used to analyze the purity and confirm the structure of 3,5-bis(trifluoromethyl)acetophenone. []
Q3: What is a key application of 3,5-bis(trifluoromethyl)acetophenone in organic synthesis?
A3: 3,5-Bis(trifluoromethyl)acetophenone is a versatile reagent employed as a nucleophile in various reactions such as aldol [], Michael additions [], and Mannich-type reactions []. It also acts as an electrophile in reduction reactions [6-21] and condensation reactions with nitrogen nucleophiles [22-24]. []
Q4: Can 3,5-bis(trifluoromethyl)acetophenone be reduced asymmetrically?
A4: Yes, several studies report the asymmetric bioreduction of 3,5-bis(trifluoromethyl)acetophenone to its corresponding chiral alcohol, (R)- or (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, using various microorganisms and enzymes. [, , , , , , , , , , , ]
Q5: What microorganisms have shown promising results in the asymmetric bioreduction of 3,5-bis(trifluoromethyl)acetophenone?
A5: Several microorganisms, including Microbacterium oxydans C3 [, ], Sphingomonas sp. LZ1 [], Candida tropicalis [, , ], Leifsonia xyli [, , ], Trichoderma asperellum ZJPH0810 [, ], and Rhodotorula mucilaginosa NQ1 [], have demonstrated efficient enantioselective reduction of 3,5-bis(trifluoromethyl)acetophenone to its corresponding chiral alcohol.
Q6: What enzymes are involved in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone?
A6: NADH-dependent (R)-stereospecific carbonyl reductases play a crucial role in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone. [, , ]
Q7: How is cofactor recycling achieved in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone?
A7: Various co-substrates, such as glucose [, ], isopropanol [, ], ethanol and glycerol [], have been successfully employed for cofactor (NADH) regeneration during the bioreduction process.
Q8: What is the significance of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the pharmaceutical industry?
A8: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of Aprepitant, a potent human NK-1 receptor antagonist used as an antiemetic drug. [, ]
Q9: What are the advantages of using biocatalysts for the production of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol?
A9: Biocatalytic processes offer high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods. [, , , , ]
Q10: What strategies have been explored to improve the biocatalytic production of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol?
A10: Several approaches have been investigated to enhance the efficiency of biocatalytic processes, including:
- Strain screening and genetic engineering: Identifying and developing robust microbial strains with enhanced catalytic activity and selectivity. [, , , ]
- Enzyme engineering: Using directed evolution techniques to improve enzyme stability, activity, and substrate specificity. [, ]
- Process optimization: Optimizing reaction parameters such as pH, temperature, substrate concentration, and co-substrate feeding strategy. [, , , , , , ]
- Use of co-solvents: Employing deep eutectic solvents (DESs) and ionic liquids (ILs) to enhance substrate solubility, cell permeability, and biocatalyst stability. [, , ]
- Immobilization of biocatalysts: Immobilizing enzymes or whole cells on solid supports to improve reusability and facilitate downstream processing. []
Q11: How is 3,5-bis(trifluoromethyl)acetophenone typically prepared?
A11: Common methods for preparing 3,5-bis(trifluoromethyl)acetophenone include:
- Reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with dimethylcopperlithium: This method involves the addition of dimethylcopperlithium to 3,5-bis(trifluoromethyl)benzoyl chloride in diethyl ether at -78 °C. [, ]
- Acylation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent with acetic anhydride: This approach involves reacting the Grignard reagent (prepared from 3,5-bis(trifluoromethyl)bromobenzene and magnesium or isopropylmagnesium chloride) with excess acetic anhydride in THF. [, ]
Q12: Are there any safety concerns associated with the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent?
A12: Yes, 3,5-bis(trifluoromethyl)phenyl Grignard reagent, like other trifluoromethylphenyl Grignard reagents, is potentially explosive and requires careful handling. Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) studies suggest these reagents can detonate upon loss of solvent contact or moderate heating. []
Q13: How can the safety risks associated with 3,5-bis(trifluoromethyl)phenyl Grignard reagent be mitigated?
A13: Following specific safety precautions can minimize the risks:
- Control the reaction temperature: Maintain the temperature above 20 °C and below the reflux temperature of the solvent during Grignard reagent formation. []
- Avoid solvent loss: Ensure proper solvent contact throughout the reaction and handling procedures. []
- Handle with care: Use appropriate protective equipment and handle the reagent with caution to prevent accidental detonation. []
Q14: Can 3,5-bis(trifluoromethyl)acetophenone be used to synthesize other valuable compounds besides chiral alcohols?
A14: Yes, 3,5-bis(trifluoromethyl)acetophenone serves as a valuable starting material for synthesizing various compounds, including chalcones, enaminones, and other heterocyclic compounds with potential biological activities. [, , ]
Q15: What are the potential applications of chalcones derived from 3,5-bis(trifluoromethyl)acetophenone?
A15: Studies have shown that chalcones containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit promising antifungal and antibacterial activities. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




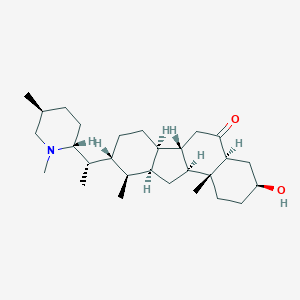
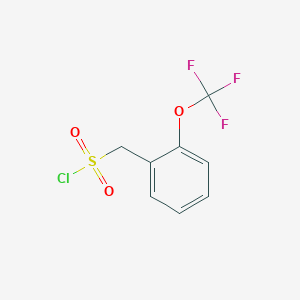



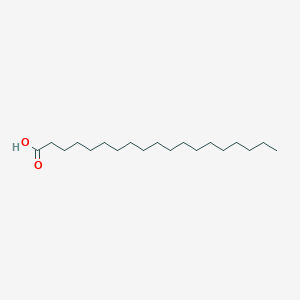



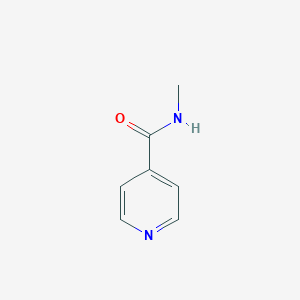
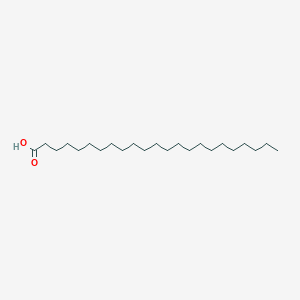
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)